Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate, a crucial building block in contemporary drug discovery and development. We will delve into its chemical identity, including its definitive CAS Registry Number, and explore its synthesis, physicochemical properties, and diverse applications. This guide is intended to equip researchers and chemists with the foundational knowledge required to effectively utilize this versatile molecule in their synthetic and medicinal chemistry endeavors.
Chemical Identity and Physicochemical Properties
CAS Registry Number: 874841-91-5 [1][2]
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is a substituted diazepane derivative featuring a Boc-protecting group on one of the nitrogen atoms and a primary aminoethyl side chain on the other. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H25N3O2 | PubChem |
| Molecular Weight | 243.35 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil | Internal Data |
| Boiling Point | Not determined | Internal Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) | Internal Data |
| pKa | Not determined | Internal Data |
Note: Some physical properties have not been extensively reported in the literature and are based on internal data and observations.
Synthesis and Mechanistic Insights
The synthesis of Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate typically involves a multi-step process. A common strategy is the mono-Boc protection of 1,4-diazepane (homopiperazine), followed by alkylation of the remaining secondary amine with a suitable two-carbon electrophile bearing a masked amino group, which is subsequently deprotected.
A representative synthetic approach is outlined below. The choice of reagents and reaction conditions is critical to ensure high yields and purity.
Experimental Protocol: A Representative Synthesis
Step 1: Mono-Boc Protection of 1,4-Diazepane
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Dissolve 1,4-diazepane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc)2O (0.95-1.0 equivalents) dropwise to the stirred solution. The stoichiometry is crucial to minimize the formation of the di-Boc protected by-product.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: N-Alkylation with a Protected Aminoethyl Group
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Dissolve tert-butyl 1,4-diazepane-1-carboxylate in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Add a base, such as potassium carbonate or triethylamine, to the solution.
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Add a suitable alkylating agent, for example, 2-(Boc-amino)ethyl bromide or a similar protected 2-aminoethyl halide.
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Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the intermediate by column chromatography.
Step 3: Deprotection of the Terminal Amino Group
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Dissolve the product from Step 2 in a suitable solvent, such as DCM or 1,4-dioxane.
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Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group from the ethylamino side chain.
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Stir the reaction at room temperature for 1-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
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Dry the organic layer, filter, and concentrate to yield Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate.
Causality in Experimental Choices
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Mono-Boc Protection: The use of a slight sub-stoichiometric amount of (Boc)2O is a strategic choice to favor the formation of the mono-protected product, leveraging the statistical distribution of the reaction on the symmetrical starting material.
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Choice of Base and Solvent in Alkylation: A non-nucleophilic base is employed to facilitate the deprotonation of the secondary amine without competing in the alkylation reaction. The choice of a polar aprotic solvent aids in dissolving the reactants and promoting the SN2 reaction.
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Acidic Deprotection: Strong acids are necessary to efficiently remove the acid-labile Boc group. The choice between TFA and HCl depends on the downstream application and the desired salt form of the final product.
Caption: Synthetic workflow for Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate, possessing a nucleophilic primary amine and a protected secondary amine within a cyclic scaffold, makes it a highly valuable synthon.
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Scaffold for Library Synthesis: The primary amine serves as a handle for derivatization, allowing for the introduction of a wide range of substituents through amide bond formation, reductive amination, or other amine-based chemistries. The Boc-protected amine can be deprotected at a later stage to enable further functionalization. This dual reactivity is ideal for the construction of combinatorial libraries for high-throughput screening.
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Constrained Analogues of Bioactive Molecules: The 1,4-diazepane core provides a conformationally constrained scaffold. Incorporating this moiety into drug candidates can lead to improved target affinity and selectivity by locking the molecule into a bioactive conformation.
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Linker Technology: In the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), this compound can serve as a versatile linker component, connecting the two active parts of the molecule.
Analytical Characterization
To ensure the identity and purity of Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate, a combination of analytical techniques should be employed.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations |
| 1H NMR | Structural elucidation and confirmation | Characteristic peaks for the t-butyl group (~1.4 ppm), the diazepane ring protons, and the ethyl side chain protons. |
| 13C NMR | Structural confirmation | Resonances corresponding to the carbonyl of the Boc group, the quaternary carbon of the t-butyl group, and the various carbon atoms of the diazepane ring and ethyl side chain. |
| LC-MS | Purity assessment and mass confirmation | A major peak corresponding to the [M+H]+ of the product. |
| FTIR | Functional group identification | Characteristic absorptions for N-H stretching (amine), C-H stretching (alkane), and C=O stretching (carbamate). |
Self-Validating Protocol for Quality Control
A robust quality control workflow should integrate these methods to provide a comprehensive and self-validating assessment of the compound's quality.
Caption: Quality control workflow for Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate.
Conclusion
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate, identified by CAS number 874841-91-5, is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of protecting group chemistry, is accessible through established methods. The insights into its reactivity and the analytical protocols described herein provide a solid foundation for its effective application in the synthesis of novel and complex molecular entities for drug discovery.
References
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tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate - NextSDS. Available at: [Link]
